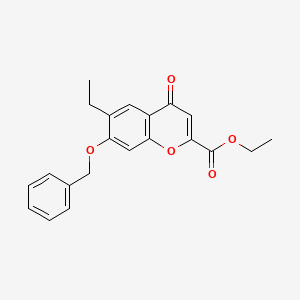

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4h-chromene-2-carboxylate

Description

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4h-chromene-2-carboxylate is a chromene-derived compound featuring a benzyloxy group at position 7, an ethyl substituent at position 6, and an ester group at position 2. Chromenes (4H-chromenes) are heterocyclic systems with a fused benzene and oxygen-containing pyran ring, often studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No. |

6345-77-3 |

|---|---|

Molecular Formula |

C21H20O5 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

ethyl 6-ethyl-4-oxo-7-phenylmethoxychromene-2-carboxylate |

InChI |

InChI=1S/C21H20O5/c1-3-15-10-16-17(22)11-20(21(23)24-4-2)26-19(16)12-18(15)25-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |

InChI Key |

KBXOLAKKNCCITE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=CC2=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate reagent like ethyl acetoacetate.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The chromene core can participate in redox reactions, contributing to its antioxidant properties. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences:

- Substituent Position : The target compound’s ester group at position 2 contrasts with analogs like 93097-22-4, where the ester is at position 3. This positional shift alters electronic distribution and steric interactions .

- Benzyloxy vs.

- Ethyl vs. Ethynyl/Biphenyl Groups: The ethyl group at position 6 is less bulky than the ethynyl-biphenyl substituent in the Sonogashira-coupled compound (), suggesting differences in steric hindrance during molecular recognition .

Pharmacological Activity:

- Enzymatic Targets : Chromene derivatives often inhibit enzymes like HMG-CoA reductase (e.g., statin intermediates in ) or kinases. The benzyloxy group may mimic phenyl moieties in statins, though direct evidence for this compound’s activity is lacking .

- Antimicrobial Potential: Ethyl carboxylate derivatives (e.g., BP 24318 in ) with halogen or cyclopropyl groups exhibit antimicrobial properties. The ethyl and benzyloxy substituents in the target compound could similarly modulate such activity .

Physical and Chemical Properties

Biological Activity

Ethyl 7-(benzyloxy)-6-ethyl-4-oxo-4H-chromene-2-carboxylate, a member of the chromone family, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, including the chromone backbone and various substituents that influence its pharmacological properties.

- Molecular Formula : C21H20O5

- Molar Mass : 352.38 g/mol

- CAS Number : 6345-77-3

Research indicates that chromone derivatives, including this compound, exhibit a variety of biological activities primarily through the following mechanisms:

- MAO Inhibition : Several studies have highlighted the potential of chromone derivatives as inhibitors of monoamine oxidase (MAO), particularly MAO-B. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the chromone ring can enhance inhibitory potency. For instance, compounds with substituents at positions 3 and 6 have shown increased MAO-B inhibitory activity, with IC50 values significantly lower than those of unsubstituted analogs .

- Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study demonstrated that this compound exhibits selective cytotoxicity against prostate cancer cell lines (PC3 and DU145) while sparing normal cells. The IC50 values indicated a dose-dependent decrease in cell viability, with PC3 cells being more sensitive than DU145 cells .

- Antioxidant Activity : Chromones are known for their antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals.

Table 1: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| MAO-B Inhibition | IC50 < 5 µM | |

| Cytotoxicity (PC3) | IC50 = 26.43 µg/mL (72h) | |

| Cytotoxicity (DU145) | IC50 = 41.85 µg/mL (72h) | |

| Antioxidant Activity | Moderate |

Case Studies

- MAO Inhibition Study : A detailed investigation into the MAO-B inhibitory potential of various chromone derivatives revealed that this compound exhibited significant inhibition with an IC50 value under 5 µM, indicating strong potential as a neuroprotective agent in treating neurodegenerative disorders .

- Cytotoxicity Assessment : In vitro studies conducted on prostate cancer cell lines showed that this compound could induce apoptosis through mechanisms involving DNA damage and cell cycle arrest at the G0/G1 phase. The results suggested a promising therapeutic avenue for prostate cancer treatment while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.